2,2-dimethyloxane-4-carbonyl chloride
Overview
Description
2,2-Dimethyloxane-4-carbonyl chloride is an organic compound with the molecular formula C6H9ClO2 It is a derivative of oxane, featuring a carbonyl chloride functional group at the fourth position and two methyl groups at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyloxane-4-carbonyl chloride typically involves the chlorination of 2,2-dimethyloxane-4-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The general reaction conditions include:
Starting Material: 2,2-dimethyloxane-4-carboxylic acid.
Chlorinating Agent: Thionyl chloride (SOCl2).
Solvent: Anhydrous dichloromethane (CH2Cl2) or another suitable non-polar solvent.
Reaction Temperature: Typically conducted at room temperature or slightly elevated temperatures.
Reaction Time: The reaction is usually complete within a few hours.
The reaction proceeds as follows:
C6H10O3+SOCl2→C6H9ClO2+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors and optimized conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyloxane-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2-dimethyloxane-4-carboxylic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
2,2-Dimethyloxane-4-carboxylic acid: Formed by hydrolysis.
2,2-Dimethyloxane-4-methanol: Formed by reduction.
Scientific Research Applications
2,2-Dimethyloxane-4-carbonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
Polymer Chemistry: Used in the modification of polymers to introduce functional groups.
Material Science: Employed in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 2,2-dimethyloxane-4-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyloxane-4-carboxylic acid: The precursor to 2,2-dimethyloxane-4-carbonyl chloride.
2,2-Dimethyloxane-4-methanol: The reduced form of the compound.
2,2-Dimethyloxane-4-amine: An amide derivative.
Uniqueness
This compound is unique due to its high reactivity as an acylating agent, making it valuable in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds.
Properties
IUPAC Name |
2,2-dimethyloxane-4-carbonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c1-8(2)5-6(7(9)10)3-4-11-8/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBRRUGEJKTNJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485640 | |
Record name | 2,2-dimethyltetrahydro-2H-pyran-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60549-49-7 | |
Record name | 2,2-dimethyltetrahydro-2H-pyran-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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